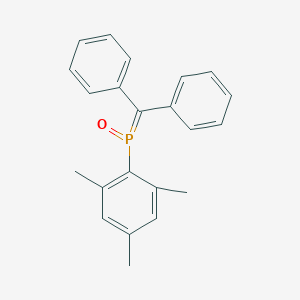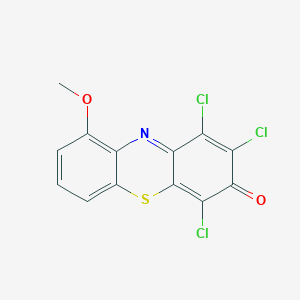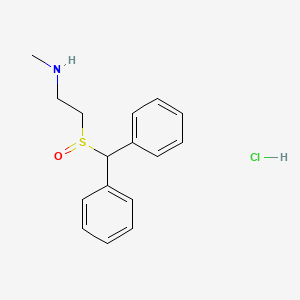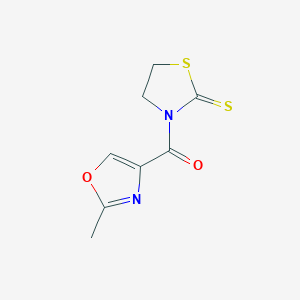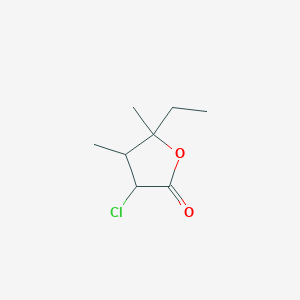
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes. This compound is characterized by the presence of a chloro group, an ethyl group, and two methyl groups attached to an oxolanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one typically involves the chlorination of 5-ethyl-4,5-dimethyloxolan-2-one. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxolanone ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5,5-dimethylcyclohex-2-enone: Similar in structure but with a cyclohexane ring instead of an oxolanone ring.
3,5-Dimethyloxolan-2-one: Lacks the chloro and ethyl groups, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloro-5-ethyl-4,5-dimethyloxolan-2-one is unique due to the presence of both chloro and ethyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.
Propriétés
Numéro CAS |
89345-10-8 |
|---|---|
Formule moléculaire |
C8H13ClO2 |
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
3-chloro-5-ethyl-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13ClO2/c1-4-8(3)5(2)6(9)7(10)11-8/h5-6H,4H2,1-3H3 |
Clé InChI |
QPEZOAXGKROWBC-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(C(C(=O)O1)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


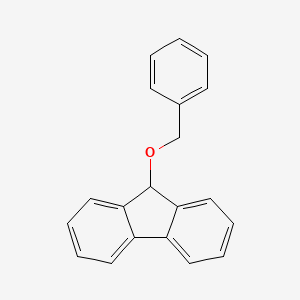
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)

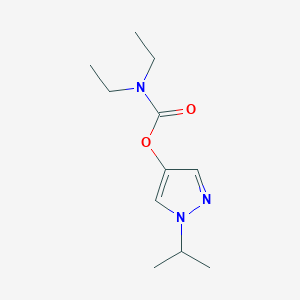

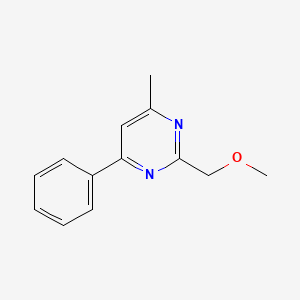
![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

